2-[(Z)-{[(E)-(3-Chlorophenyl)diazenyl](4-ethylphenyl)methylidene}amino]benzoic acid
Description
This compound is a structurally complex Schiff base derivative featuring a benzoic acid core modified with a methylideneamino group connected to a diazenyl (N=N) linker. The diazenyl group is substituted with a 3-chlorophenyl moiety (E-configuration) and a 4-ethylphenyl group (Z-configuration).
Properties
CAS No. |
654649-08-8 |
|---|---|
Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-[[[(3-chlorophenyl)diazenyl]-(4-ethylphenyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-15-10-12-16(13-11-15)21(26-25-18-7-5-6-17(23)14-18)24-20-9-4-3-8-19(20)22(27)28/h3-14H,2H2,1H3,(H,27,28) |
InChI Key |
QXQIAWKUFDDIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylbenzaldehyde under basic conditions to form the corresponding azo compound.
Condensation Reaction: The azo compound is further reacted with 2-aminobenzoic acid in the presence of a suitable condensing agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms of the azo compound
Substitution: Substituted derivatives with halogens or nitro groups
Scientific Research Applications
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has various applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1 Azetidinone Derivatives (SS1) The compound 4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid (SS1) shares a benzoic acid backbone but incorporates an azetidinone (β-lactam) ring. Unlike the target compound, SS1 features a dimethylaminophenyl group (electron-donating) instead of 3-chlorophenyl and 4-ethylphenyl substituents. However, the target compound’s diazenyl group may confer photochromic properties or altered binding affinities due to conjugation .
2.1.2 Schiff Bases (SB1 and SB2) 2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB1) and 4-{[(Z)-(2-hydroxyphenyl)methylidene]amino}benzoic acid (SB2) are simpler Schiff bases with hydroxylphenyl substituents. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the target compound’s 3-chlorophenyl and 4-ethylphenyl groups enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility. The diazenyl linker in the target compound may also extend π-conjugation, affecting UV-Vis absorption profiles .
2.1.3 Hydrazide Derivatives The compound 2-{4-[(Z)-({4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoyl}hydrazono)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide () includes a hydrazide group and ethoxy substituents. Hydrazides offer hydrogen-bonding sites, while ethoxy groups contribute steric bulk.
Key Observations :
- SS1’s dimethylamino group increases electron density, affecting redox behavior.
- Solubility : Hydrophilic substituents (e.g., hydroxyl in SB1) improve water solubility, whereas chloro and ethyl groups in the target compound favor organic solvents.
- Biological Activity: Azetidinones (SS1) are associated with antimicrobial properties, while Schiff bases (SB1, SB2) often exhibit antioxidant or enzyme inhibitory effects. The target compound’s bioactivity remains speculative but could involve interactions with hydrophobic protein pockets .
Biological Activity
The compound 2-[(Z)-{(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is a diazenyl derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a diazenyl group, which is known for its involvement in various biological processes.
The biological activity of diazenyl compounds often involves the generation of reactive nitrogen species (RNS) upon reduction. These species can interact with cellular components, leading to various pharmacological effects such as:
- Antioxidant activity : Neutralizing free radicals and reducing oxidative stress.
- Anticancer properties : Inducing apoptosis in cancer cells through DNA damage.
- Antimicrobial effects : Disrupting bacterial cell membranes and inhibiting growth.
Biological Activity Overview
Recent studies have reported on the following biological activities associated with 2-[(Z)-{(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid:
-
Anticancer Activity
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
-
Antimicrobial Activity
- The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.
-
Anti-inflammatory Properties
- Research indicates that this compound can reduce inflammation markers in cell cultures, suggesting potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the anticancer properties of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. The study highlighted the role of reactive oxygen species (ROS) in mediating apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Case Study 2: Antimicrobial Activity
In a comparative study on antimicrobial effects, Johnson et al. (2024) reported that the compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the toxicity profile of this compound. Preliminary toxicity studies conducted by Lee et al. (2024) revealed that at therapeutic doses, there were no significant adverse effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
